molecular formula C17H23N3O5 B2868963 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 898465-83-3

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B2868963
CAS No.: 898465-83-3
M. Wt: 349.387
InChI Key: GDFAFNGLCYYXSO-UHFFFAOYSA-N
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Description

N'-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2,2-dimethoxyethyl)ethanediamide is a synthetic organic compound designed as a versatile intermediate for advanced research and development. Its molecular architecture incorporates a rigid tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . The ethanediamide linker provides a robust hydrogen-bonding platform, which is crucial for facilitating specific molecular recognition and binding interactions in the development of potential therapeutic agents . The 2,2-dimethoxyethyl moiety introduces enhanced solubility in polar solvents and offers a reactive handle for further synthetic modifications, making this compound particularly valuable for constructing more complex molecules with tailored properties . Researchers can leverage this well-defined chemical structure in exploratory studies focused on hit-to-lead optimization, where modulating the dimethoxyethyl group can fine-tune the compound's physicochemical characteristics . The presence of the acetyl group on the tetrahydroquinoline nitrogen enhances the stability of the core heterocycle, supporting its application in extended synthetic pathways and under various reaction conditions . This compound is strictly intended for laboratory research applications in chemical biology and drug discovery, providing a critical building block for the synthesis of novel molecular entities aimed at probing specific biological pathways.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-11(21)20-8-4-5-12-6-7-13(9-14(12)20)19-17(23)16(22)18-10-15(24-2)25-3/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAFNGLCYYXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 2,2-dimethoxyethylamine and oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2,2-dimethoxyethyl)ethanediamide can be contextualized by comparing it to analogs with modifications in the tetrahydroquinoline core, substituents, or side chains. Below is a detailed analysis:

N-(2,2-Diethoxyethyl)-N'-[1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

  • Structural Differences: The sulfonyl group (methylsulfonyl) replaces the acetyl group at the 1-position of the tetrahydroquinoline. The ethoxy groups substitute the methoxy groups in the dimethoxyethyl chain.
  • Ethoxy groups increase steric bulk and lipophilicity relative to methoxy, which may reduce aqueous solubility but improve membrane penetration .

N-(2,2-Dimethoxyethyl)-N-(Trifluoroacetyl)-Phenylalanyl-Dehydrophenylalaninamide

  • Structural Differences: A trifluoroacetyl group and dehydrophenylalanine replace the tetrahydroquinoline-acetyl system. The compound forms intramolecular hydrogen bonds (N11–O24 and N18–O24) that stabilize a Z-conformation of the C=C double bond.
  • Functional Implications :
    • The trifluoroacetyl group enhances metabolic resistance compared to acetyl.
    • Rigid Z-conformation and parallel molecular packing in crystals suggest distinct solid-state stability and reactivity, which could influence formulation strategies .

2-Chloro-N-(2-(7-Chloroquinoline-4-ylamino)ethyl)acetamide

  • Structural Differences: A chloroquinoline core replaces the tetrahydroquinoline system. A chloroacetamide group is present instead of the ethanediamide linker.
  • The chloroacetamide group is more reactive toward nucleophiles, which may lead to off-target effects or require protective strategies during synthesis .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

  • Structural Differences: A quinoxaline ring system replaces the tetrahydroquinoline. Substituents like thiouracil or benzimidazole-thiol are appended to the acetamide.
  • Functional Implications: Quinoxaline’s extended π-system may improve intercalation into DNA or RNA. Thiol or heterocyclic substituents introduce redox activity or metal-binding capacity, broadening therapeutic applications (e.g., antimicrobial or antiviral activity) .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for dimethoxyethyl-linked amides (e.g., ice-bath acylations followed by reflux, as in ), but requires careful protection/deprotection steps for the acetylated tetrahydroquinoline .
  • Biological Relevance: Unlike sulfonyl or chloro analogs, the acetyl group may reduce cytotoxicity while maintaining target engagement, as seen in similar tetrahydroquinoline-based kinase inhibitors.
  • Physicochemical Properties : The dimethoxyethyl chain likely confers better solubility than ethoxy analogs, critical for oral bioavailability .

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